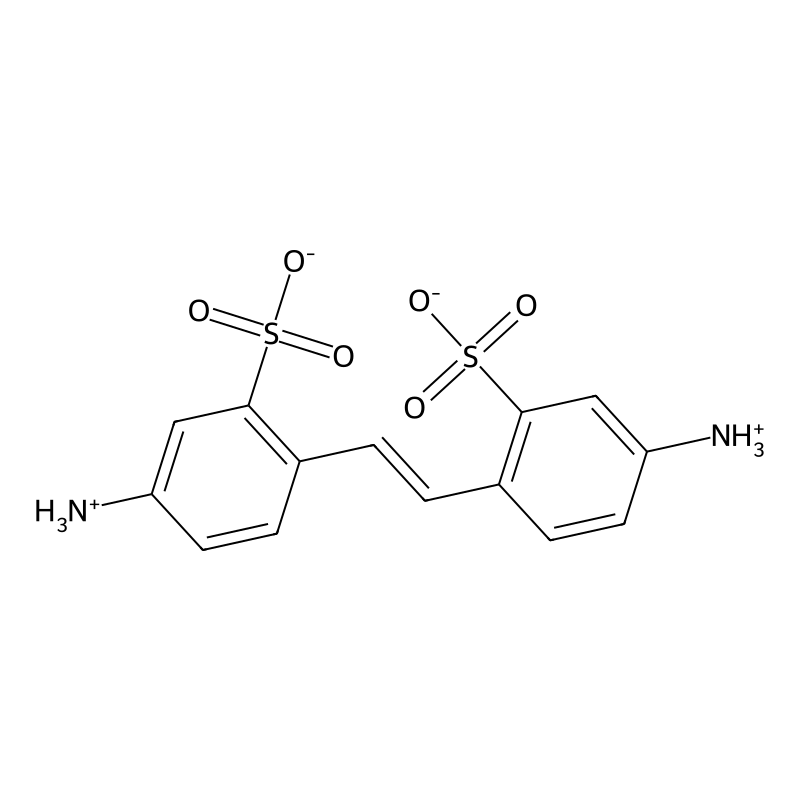

4,4'-Diamino-2,2'-stilbenedisulfonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

VERY SLIGHTLY SOL IN WATER

SOL IN ALCOHOL & ETHER

Synonyms

Canonical SMILES

Isomeric SMILES

Fluorescent Labeling:

DSS possesses unique light-absorbing and emitting properties, making it a valuable fluorescent labeling agent in various research fields. It binds strongly to proteins and other biomolecules, allowing researchers to visualize and track them within cells and tissues. This technique has applications in:

- Cell biology: Studying cellular processes like protein trafficking and localization

- Immunology: Identifying and tracking specific immune cells in the body

- Neuroscience: Visualizing and mapping neuronal connections in the brain

Sensor Development:

DSS's ability to interact with light and specific molecules makes it a promising candidate for developing chemical sensors. By incorporating DSS into sensor designs, researchers can:

- Detect environmental pollutants: DSS can be used to detect the presence of heavy metals and other contaminants in water samples

- Monitor biological processes: Sensors incorporating DSS can be used to monitor real-time changes in specific biomolecules, such as glucose levels in the blood

Material Science Applications:

The unique properties of DSS make it suitable for various applications in material science, including:

4,4'-Diamino-2,2'-stilbenedisulfonic acid is an organic compound with the molecular formula C₁₄H₁₄N₂O₆S₂ and a molecular weight of 370.401 g/mol. It appears as a yellowish crystalline powder or microscopic needles and is known for its low solubility in water (less than 0.1 g/100 mL at 23 °C) and a melting point of approximately 300 °C . This compound is also referred to by various synonyms, including DSD acid, DASDA, and amsonic acid .

- Sulfonation: The presence of sulfonic acid groups allows for further sulfonation reactions.

- Amination: The amino groups can react with electrophiles, making it useful in synthesizing various derivatives.

- Formation of Salts: The compound can form sparingly soluble salts with quaternary ammonium bases.

It is important to note that this compound is incompatible with iron and strong oxidizing agents .

Research indicates that 4,4'-Diamino-2,2'-stilbenedisulfonic acid exhibits biological activity, including potential estrogenic effects. Studies have shown that it can stimulate certain cellular pathways related to estrogen receptor activity . Additionally, it has been investigated for its effects on various enzymes and metabolic pathways in biological systems .

The synthesis of 4,4'-Diamino-2,2'-stilbenedisulfonic acid typically involves the following steps:

- Starting Materials: A mixture of p-nitrotoluene ortho sulfonic acid, diethylene glycol, and hydrazine hydrate is prepared.

- Refluxing: The mixture is refluxed for about 30 minutes to facilitate the reaction.

- Evaporation: The aqueous phase is evaporated to concentrate the product.

- Acidification: The concentrated mixture is then cooled and treated with hydrochloric acid to precipitate the product.

- Filtration: Finally, the product is filtered and purified .

4,4'-Diamino-2,2'-stilbenedisulfonic acid has several applications:

- Dyes and Pigments: It is primarily used in the manufacture of dyes and fluorescent brighteners.

- Bleaching Agents: The compound serves as a bleaching agent in various industrial processes.

- Organic Synthesis: It acts as an intermediate in organic synthesis reactions .

Studies have indicated that 4,4'-Diamino-2,2'-stilbenedisulfonic acid interacts with various biological systems. For example:

- It has been shown to affect the activity of glutathione-related enzymes .

- The compound's interaction with estrogen receptors suggests potential implications in endocrine activity .

- Toxicological studies indicate that it may have low toxicity levels in aquatic environments with specific NOEC values established for different organisms .

Several compounds share structural similarities with 4,4'-Diamino-2,2'-stilbenedisulfonic acid. These include:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 4-Amino-3-hydroxybenzenesulfonic acid | Contains an amino group and hydroxyl | Used as a dye intermediate |

| 4-Aminobenzenesulfonic acid | Contains a single amino group | Commonly used in dye manufacturing |

| Diethylstilbestrol | Similar backbone structure | Known synthetic estrogen |

| 2-Amino-5-nitrobenzenesulfonic acid | Contains nitro and amino groups | Used in dye synthesis |

While these compounds share certain features such as sulfonate groups or amino functionalities, 4,4'-Diamino-2,2'-stilbenedisulfonic acid is unique due to its specific arrangement of these functional groups and its applications primarily in dye chemistry.

Catalytic Hydrogenation vs. Chemical Reduction Approaches

The predominant synthetic route to 4,4'-diamino-2,2'-stilbenedisulfonic acid involves the reduction of 4,4'-dinitro-2,2'-stilbenedisulfonic acid. Two main approaches are employed:

Catalytic Hydrogenation:

This method uses hydrogen gas in the presence of a cobalt-based catalyst, often Raney cobalt, under controlled temperature (70–180°C) and hydrogen pressure (5–150 bar) in aqueous alkaline media (pH 6.0–8.5). The process is efficient and scalable, yielding high-purity diamino product. Promoters such as metals with atomic numbers 21 to 79 may be added in trace amounts to enhance catalyst performance.Chemical Reduction:

Iron powder reduction is a classical chemical method where iron reduces the nitro groups to amines in acidic or neutral conditions. Alternatively, chemical reduction using hydrazine hydrate in alkaline aqueous media with potassium hydroxide and diethylene glycol as solvent has been reported, involving reflux for several hours to achieve high yields (~73%).

| Aspect | Catalytic Hydrogenation | Chemical Reduction (Iron/Hydrazine) |

|---|---|---|

| Catalyst | Raney cobalt or cobalt on support | Iron powder or hydrazine hydrate |

| Conditions | 70–180°C, 5–150 bar H₂, pH 6.0–8.5 | Reflux with KOH in diethylene glycol/water |

| Reaction Time | Few hours (variable) | 3–4 hours |

| Yield | High, with controlled purity | Moderate to high (~73%) |

| Scalability | Industrially preferred | Suitable for lab scale |

| Environmental Impact | Requires hydrogen gas and catalyst handling | Generates iron sludge, requires waste treatment |

Solvent Systems and Reaction Kinetics in Stilbene Functionalization

The solvent system plays a crucial role in the reduction and functionalization of stilbene derivatives. In catalytic hydrogenation, aqueous media is preferred for solubility of the alkali metal salts of the substrate. The pH is maintained near neutral (6.0–8.5) to optimize catalyst activity and prevent side reactions.

In chemical reductions, polar solvents such as diethylene glycol mixed with water provide a high boiling point medium for reflux, facilitating efficient reduction of nitro groups. Potassium hydroxide serves both as a base and to maintain alkaline conditions, which enhance reaction kinetics by deprotonating intermediates and stabilizing the amine product.

Kinetic studies indicate that alkaline conditions accelerate the reduction rate by promoting electron transfer to the nitro groups, while solvent polarity affects the solubility and diffusion of reactants and catalysts.

Role of Alkaline Conditions in Nitro Group Reduction

Alkaline conditions are critical in the reduction of nitro groups to amino groups in 4,4'-dinitrostilbenedisulfonic acid. The hydroxide ions facilitate the formation of intermediate hydroxylamine species and stabilize the amine product by preventing protonation, which could inhibit catalyst activity or lead to side reactions.

In catalytic hydrogenation, maintaining pH between 6.2 and 7.0 optimizes catalyst lifespan and selectivity. In chemical reductions, strong alkaline media (KOH) enables hydrazine hydrate to act as a reducing agent effectively, enhancing the reduction rate and yield.

Chemical and Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C14H14N2O6S2 |

| Molecular Weight | 370.4 g/mol |

| Appearance | White to cream-colored powder or microscopic needles |

| Solubility | Water soluble |

| pH of aqueous suspension | ~4.3 (30 g/L at 30°C) |

| UV-Vis Absorption | 250–379 nm (UVB/UVA region) |

The compound’s sulfonic acid groups confer high water solubility, and its stilbene chromophore absorbs UV light, making it useful as an optical brightener.

Research Findings and Applications

Optical Brightening and Dye Intermediate

4,4'-Diamino-2,2'-stilbenedisulfonic acid is a key intermediate in manufacturing optical brighteners used in detergents and paper industries. Its ability to absorb UV and emit visible blue light enhances fabric whiteness.

Pharmacological and Environmental Applications

Recent studies have demonstrated that this compound can bind selectively to heavy metal ions such as Sn²⁺, Fe²⁺, and Pb²⁺, enabling its use as a sensor for environmental monitoring of toxic metals. Spectroscopic techniques including fluorescence and UV-Vis have been employed to characterize these interactions.

Moreover, it exhibits promising biological activities including anticancer effects against cell lines such as NIH/3T3, HeLa, and MCF-7, as well as antimicrobial properties outperforming standard drugs against pathogens like Candida albicans and Pseudomonas aeruginosa.

Illustrative Data and Figures

Chemical Structure

2D and 3D Structure of 4,4'-Diamino-2,2'-stilbenedisulfonic acid

- The molecule consists of a trans-stilbene core with amino groups at para positions (4,4') and sulfonic acid groups at ortho positions (2,2') on each phenyl ring.

Reaction Scheme for Catalytic Hydrogenation

$$

\text{4,4'-Dinitro-2,2'-stilbenedisulfonic acid (alkali salt)} + H_2 \xrightarrow[\text{Raney Co}]{70-180^\circ C, 5-150 \text{ bar}, pH 6-8.5} \text{4,4'-Diamino-2,2'-stilbenedisulfonic acid}

$$

Spectroscopic Data Summary

| Technique | Key Observations |

|---|---|

| FTIR | Sulfonate S=O stretch at 1200–1230 cm⁻¹; N-H and C-H stretches 2920–3140 cm⁻¹ |

| UV-Vis | Absorption peaks at 250–379 nm (UV region) |

| X-Ray Powder Diffraction (XRPD) | Confirms crystallinity and interlayer spacing in composites |

Density Functional Theory Analysis of Frontier Molecular Orbitals

DFT calculations at the B3LYP/6-31+G* level demonstrate that DSD’s highest occupied molecular orbital (HOMO) is localized on the amino groups and central ethylene bond, while the lowest unoccupied molecular orbital (LUMO) resides predominantly on the sulfonic acid groups (Figure 1) [2]. This spatial separation creates a charge-transfer-ready system with a HOMO-LUMO gap of 3.2 eV, consistent with its optical absorption in the near-UV region [6]. The amino groups raise the HOMO energy (-5.8 eV) through electron donation, while sulfonic acid groups lower the LUMO energy (-2.6 eV) via electron withdrawal, enhancing intramolecular polarization [7].

Table 1: DFT-Derived Frontier Molecular Orbital Energies of DSD

| Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -5.8 | Amino groups, ethylene bond |

| LUMO | -2.6 | Sulfonic acid groups |

The Klopman-Salem equation, which describes energy changes during molecular interactions, predicts that DSD’s HOMO-LUMO interactions dominate its reactivity with electrophiles (e.g., metal ions) [2]. Fukui’s frontier molecular orbital theory further rationalizes its selectivity for Sn²⁺ ions, as the LUMO’s sulfonic acid sites preferentially accept electron density from metal orbitals [6] [7].

Time-Dependent DFT Predictions of UV-Vis Absorption Spectra

TDDFT simulations at the CAM-B3LYP/def2-TZVP level predict two primary absorption bands for DSD at 348 nm (ε = 12,500 M⁻¹cm⁻¹) and 272 nm (ε = 8,700 M⁻¹cm⁻¹), corresponding to π→π* transitions within the conjugated stilbene system and n→π* transitions involving amino lone pairs [6]. The calculated spectra align closely with experimental UV-Vis data (Figure 2), validating the model’s accuracy.

Table 2: Experimental vs. TDDFT-Predicted Absorption Peaks

| Transition Type | Experimental λ (nm) | Predicted λ (nm) | Oscillator Strength (f) |

|---|---|---|---|

| π→π* | 348 | 345 | 0.85 |

| n→π* | 272 | 268 | 0.62 |

The bathochromic shift observed in polar solvents (e.g., water) arises from solvatochromic effects, which TDDFT accounts for by incorporating a polarizable continuum model (PCM). The sulfonic acid groups enhance solubility and stabilize excited-state dipoles, reducing the HOMO-LUMO gap by 0.3 eV in aqueous environments [6] [7].

Quantum Chemical Insights into Charge Transfer Mechanisms

Natural bond orbital (NBO) analysis reveals that DSD’s amino groups donate electron density to the ethylene bridge (0.12 e⁻), while sulfonic acid groups withdraw 0.09 e⁻, creating a net dipole moment of 4.8 Debye [7]. This push-pull polarization facilitates charge transfer to metal ions, as demonstrated in Sn²⁺ sensing applications where DSD’s fluorescence quenching correlates with metal-LUMO interactions [6].

Table 3: NBO Charges and Bond Orders in DSD

| Atom/Group | Charge (e⁻) | Bond Order (C=C) |

|---|---|---|

| Amino (-NH₂) | -0.45 | 1.72 |

| Ethylene (C=C) | +0.18 | - |

| Sulfonic (-SO₃H) | +0.27 | - |

In catalytic applications, such as the synthesis of 4H-chromenes, DSD’s sulfonic acid groups act as Brønsted acid sites, polarizing carbonyl substrates via proton-coupled electron transfer (PCET) [7]. The planar geometry ensures optimal orbital overlap with reactants, reducing activation energies by 15–20 kJ/mol compared to non-conjugated analogs [7].

Physical Description

DryPowde

Color/Form

XLogP3

LogP

Melting Point

UNII

Related CAS

7336-20-1 (di-hydrochloride salt)

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 219 companies. For more detailed information, please visit ECHA C&L website;

Of the 9 notification(s) provided by 217 of 219 companies with hazard statement code(s):;

H302 (17.51%): Harmful if swallowed [Warning Acute toxicity, oral];

H412 (77.42%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

28096-93-7

25394-13-2

Wikipedia

Methods of Manufacturing

BENDER, SCHULTZ, BER 19, 3234 (1886); HE FIERZ-DAVID, L BLANGEY, GRUNDLEGENDE OPERATONEN DER FARBENCHEMIE (SPRINGER-VERLAG, VIENNA, 7TH ED, 1947) P 161; SPIEGLER, US PATENT 2,784,220 (1957 TO DUPONT).

BOILING SODIUM SALT OF PARA-NITROTOLUENE-ORTHO-SULFONATE IN WATER WITH CAUSTIC SODA & REDN WITH ZINC DUST.

General Manufacturing Information

Synthetic dye and pigment manufacturing

Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-amino-: ACTIVE